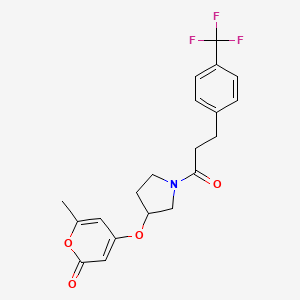

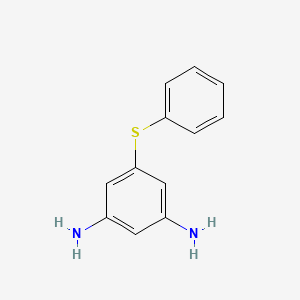

![molecular formula C22H24N4O2S2 B2386266 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 862977-09-1](/img/structure/B2386266.png)

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (BETP) is a compound that has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, material science, and biological research. BETP is a heterocyclic compound that contains a piperazine ring and two benzothiazole rings, which are known for their biological activities.

Scientific Research Applications

DNA Interaction and Cell Biology Applications

- Hoechst 33258, a compound related to the piperazine family, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes it a useful tool in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content in flow cytometry. Such Hoechst derivatives offer a foundational point for drug design and provide insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antimicrobial Applications

- Piperazine and its analogs, due to their structural versatility, play a significant role in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) of piperazine-based compounds has been extensively studied, revealing their potential against multidrug-resistant and extremely drug-resistant strains of tuberculosis (Girase et al., 2020).

Therapeutic Applications

- Piperazine derivatives are crucial in the design of drugs with a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of piperazine nuclei leads to significant differences in medicinal potential, highlighting the importance of this scaffold in drug development (Rathi et al., 2016).

Dopamine D2 Receptor Ligands

- The study of dopamine D2 receptor (D2R) ligands, which includes compounds with piperazine structures, is essential for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The typical pharmacophore for high D2R affinity involves a piperazine moiety, underscoring the critical role of these derivatives in the development of D2R modulators (Jůza et al., 2022).

Liquid Crystal Research

- Piperazine derivatives are also significant in the field of liquid crystals, where they contribute to the development of materials with specific transitional properties. Research on methylene-linked liquid crystal dimers, including those with piperazine-like structures, has led to the discovery of new mesophases, such as the twist-bend nematic phase, which opens new avenues for materials science and display technology applications (Henderson & Imrie, 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Result of Action

Benzothiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine are not fully understood due to limited research. Compounds with similar structures have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to induce apoptotic responses in cells, including caspase activation and loss of mitochondrial membrane potential .

Molecular Mechanism

The exact molecular mechanism of this compound is not known. Related compounds have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Properties

IUPAC Name |

4-ethoxy-2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYICGOREXPAPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

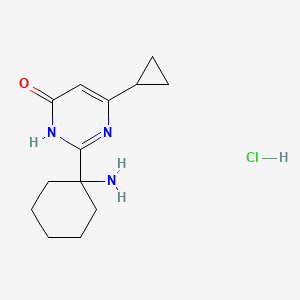

![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

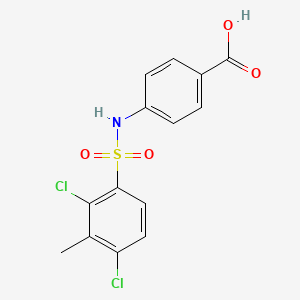

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)

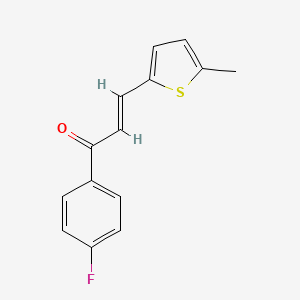

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)

![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)